
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a chemical compound with a molecular formula of C₁₂H₁₆ClNO . It is a type of chemical entity and a subclass of a chemical compound . Its molecular weight is 225.71 g/mol .
Synthesis Analysis
The synthesis of morpholines, including “(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” can be represented by the canonical SMILES string “ClCC1CN(Cc2ccccc2)CCO1” and the isomeric SMILES string "C1COC@HCCl" .Physical And Chemical Properties Analysis
“(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a solid or semi-solid or liquid or lump substance . It has a predicted density of 1.132±0.06 g/cm³ and a predicted boiling point of 314.6±27.0 °C .Applications De Recherche Scientifique
MLCT Excited States of Cuprous Compounds
Research on cuprous bis-phenanthroline compounds, which feature morpholine-like structures, has shown that these compounds possess metal-to-ligand charge transfer (MLCT) excited states. These states have applications in photophysics and photochemistry, including light-harvesting and sensing technologies. The study by Scaltrito et al. (2000) highlights the potential of morpholine derivatives in developing novel materials for energy conversion and optical applications Scaltrito, Thompson, O'Callaghan, & Meyer, 2000.
Pharmacological Interest of Morpholine Derivatives
Morpholine and its derivatives have been extensively studied for their broad spectrum of pharmacological activities. Asif and Imran (2019) reviewed the chemical design and biological activities of morpholine-containing compounds, demonstrating their significance in developing new therapeutic agents with potential applications in treating a variety of diseases Asif & Imran, 2019.
Biomedical Applications of 4-Phenylbutyric Acid
The review by Kolb et al. (2015) discusses the therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis, highlighting its role in alleviating endoplasmic reticulum (ER) stress and protein misfolding diseases. This research suggests potential applications of morpholine derivatives in treating diseases characterized by protein misfolding and aggregation, such as neurodegenerative disorders Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015.
Phosphorus-containing Polymers for Biomedical Applications
Monge, Canniccioni, Graillot, and Robin (2011) reviewed the applications of phosphorus-containing polymers in dentistry, regenerative medicine, and drug delivery. These materials, including morpholine derivatives, are valued for their biocompatibility and hemocompatibility, underscoring their potential in developing advanced biomedical materials Monge, Canniccioni, Graillot, & Robin, 2011.
Antimalarial and Immunomodulatory Effects of Chloroquine Derivatives
Chloroquine and its derivatives have been explored for their antimalarial and immunomodulatory properties. Njaria et al. (2015) discussed the potential repurposing of chloroquine-containing compounds in treating various diseases beyond malaria, indicating the versatility of morpholine and similar structures in medicinal chemistry Njaria, Okombo, Njuguna, & Chibale, 2015.
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-4-benzyl-2-(chloromethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRZZNYCOTWNN-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353088 |
Source


|
| Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |
CAS RN |
186293-54-9 |
Source


|
| Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


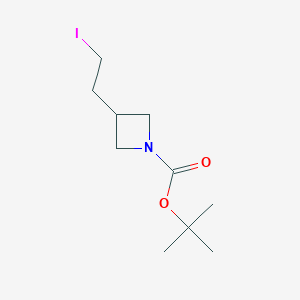
![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)
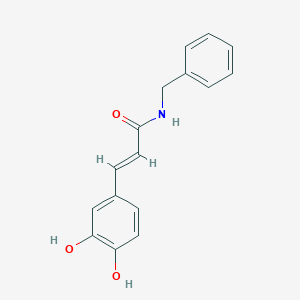
![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)
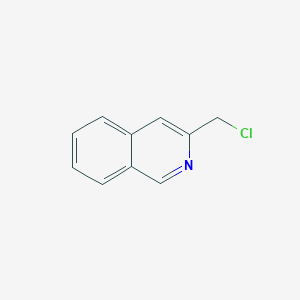
![Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B180530.png)


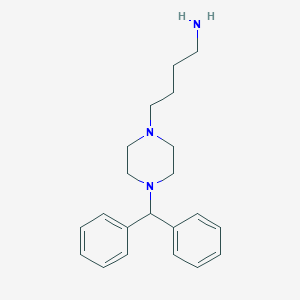
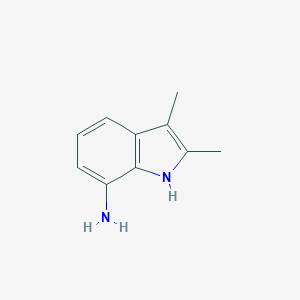
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B180540.png)
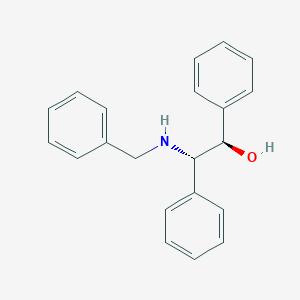
![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)